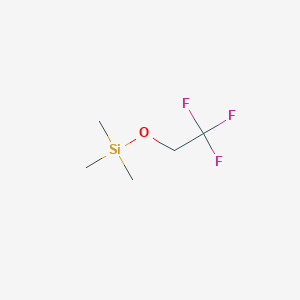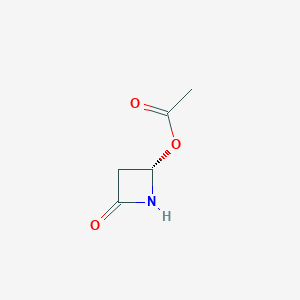
Carbanide;titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Titanium Carbide can be synthesized using several methods, including:
Carbothermic Reduction: This involves the reduction of titanium dioxide (TiO₂) with carbon at high temperatures.
Sol-Gel Method: This method uses tetrabutyl titanate and sucrose, followed by microwave carbothermal reduction.
Chemical Vapor Deposition (CVD): Titanium Carbide can be deposited as a thin film using CVD, where titanium tetrachloride (TiCl₄) reacts with methane (CH₄) at high temperatures.
Industrial Production Methods: Industrial production of Titanium Carbide often involves carbothermic reduction due to its efficiency and scalability. The process includes mixing titanium dioxide with carbon and heating the mixture in an inert atmosphere to produce Titanium Carbide powder .
Types of Reactions:
Oxidation: Titanium Carbide can undergo oxidation to form titanium dioxide (TiO₂) and carbon dioxide (CO₂) at high temperatures.
Reduction: It can be reduced to form titanium metal and carbon monoxide (CO) under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxygen (O₂) at high temperatures.
Reduction: Hydrogen (H₂) or other reducing agents at elevated temperatures.
Substitution: Nitrogen (N₂) or ammonia (NH₃) in a controlled environment.
Major Products:
Oxidation: Titanium dioxide (TiO₂) and carbon dioxide (CO₂).
Reduction: Titanium metal and carbon monoxide (CO).
Substitution: Titanium nitride (TiN).
Aplicaciones Científicas De Investigación
Titanium Carbide has a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism of action of Titanium Carbide involves its interaction with various molecular targets and pathways:
Catalytic Activity: Titanium Carbide acts as a catalyst by providing active sites for chemical reactions, enhancing reaction rates and selectivity.
Mechanical Reinforcement: In composite materials, Titanium Carbide improves mechanical properties such as hardness, strength, and wear resistance by reinforcing the matrix material.
Thermal Stability: Its high melting point and thermal conductivity make it suitable for high-temperature applications, where it maintains structural integrity and performance.
Comparación Con Compuestos Similares
Tungsten Carbide (WC): Similar in hardness and used in cutting tools and wear-resistant applications.
Vanadium Carbide (VC): Known for its high hardness and used as an abrasive and in hard alloys.
Titanium Nitride (TiN): Used for its extreme hardness and as a coating material for cutting tools.
Uniqueness of Titanium Carbide:
Higher Melting Point: Titanium Carbide has a higher melting point compared to many other carbides, making it suitable for extreme temperature applications.
Excellent Thermal Conductivity: It offers superior thermal conductivity, which is beneficial in applications requiring efficient heat dissipation.
Propiedades
Número CAS |
125620-19-1 |
|---|---|
Fórmula molecular |
CH3Ti- |
Peso molecular |
62.902 g/mol |
Nombre IUPAC |
carbanide;titanium |
InChI |
InChI=1S/CH3.Ti/h1H3;/q-1; |
Clave InChI |
NGHAJLKGHGJFDM-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate](/img/structure/B13889701.png)


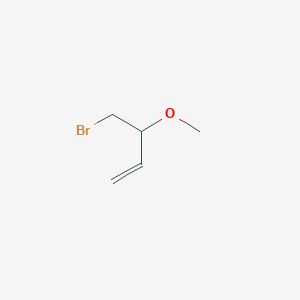
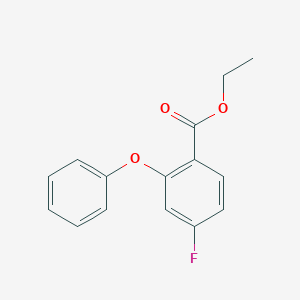
![2-Amino-4-[2-(methylamino)pyridin-4-yl]oxyphenol](/img/structure/B13889714.png)
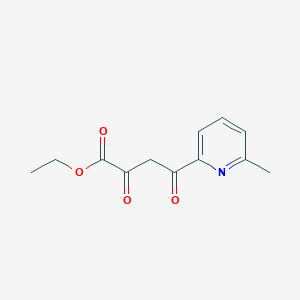
![4-[(2,5-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B13889729.png)
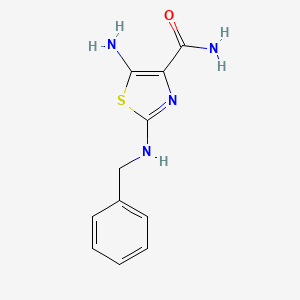
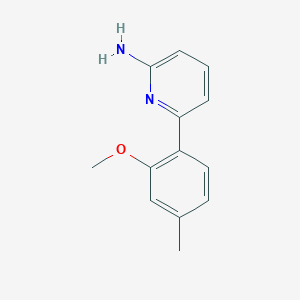

![azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene](/img/structure/B13889744.png)
